

# IUPAC nomenclature and CAS registry for N-Methylidenenitrous amide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Methylidenenitrous amide*

Cat. No.: B15429291

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## An In-depth Technical Guide to N-Methylidenenitrous amide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **N-Methylidenenitrous amide** ( $\text{H}_2\text{C}=\text{N}-\text{N}=\text{O}$ ) is a structurally specific N-nitrosoimine for which there is a notable absence of dedicated research and experimental data in the current scientific literature. Consequently, this guide infers its properties, synthesis, and reactivity from the well-established chemistry of the broader classes of N-nitroso compounds, such as N-nitrosamines. All experimental protocols and quantitative data are presented as illustrative examples based on related, well-characterized analogs.

## IUPAC Nomenclature and CAS Registry Information

IUPAC Name: **N-Methylidenenitrous amide**

According to IUPAC nomenclature rules for N-nitroso compounds and imines, the systematic name for the structure  $\text{H}_2\text{C}=\text{N}-\text{N}=\text{O}$  is **N-methylidenenitrous amide**. The parent compound,  $\text{H}_2\text{N}-\text{N}=\text{O}$ , is termed "nitrous amide".<sup>[1]</sup> The "N-methylidene" prefix indicates a  $=\text{CH}_2$  group substituted on the nitrogen atom.

CAS Registry Number: Not Assigned

A thorough search of the Chemical Abstracts Service (CAS) Registry reveals no specific CAS Registry Number assigned to **N-Methylidenenitrous amide**. This suggests that the compound has not been individually cataloged, likely due to a lack of synthesis or characterization in published literature. For reference, the related compound N-methylnitrous amide has the CAS Number 64768-29-2.

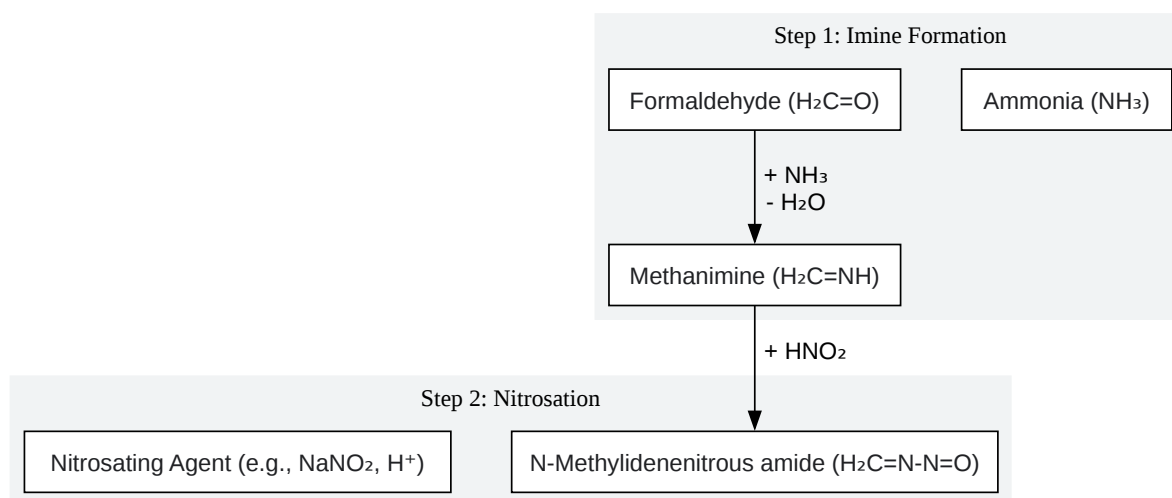
## Physicochemical Properties

Specific experimental data for **N-Methylidenenitrous amide** are not available. The following table summarizes the physicochemical properties of a closely related and well-studied N-nitrosamine, N-Nitrosodimethylamine (NDMA), to provide an illustrative example of the general characteristics of small N-nitroso compounds.<sup>[2][3][4]</sup>

Property	Value for N-Nitrosodimethylamine (NDMA)	Reference
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O	[4]
Molecular Weight	74.08 g/mol	[4]
Appearance	Yellow oily liquid	[3]
Boiling Point	151-153 °C	[3]
Solubility in Water	Miscible	[2][5]
log P (Octanol-Water Partition Coefficient)	-0.57	[4]
Vapor Pressure	2.7 mmHg at 20 °C	[4]

## Proposed Synthesis Pathway

While a specific, validated synthesis for **N-Methylidenenitrous amide** has not been reported, a plausible synthetic route can be proposed based on established methods for the formation of N-nitroso compounds and imines. A potential two-step synthesis could involve the formation of an imine followed by nitrosation.



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Caption: Proposed two-step synthesis of **N-Methylidenenitrous amide**.

## General Experimental Protocol for Nitrosation of Amines

The following is a general protocol for the N-nitrosation of a secondary amine, which could be adapted for the nitrosation of an imine. This protocol is based on common laboratory procedures for the synthesis of N-nitrosamines.<sup>[6]</sup>

Materials:

- Secondary amine (or imine precursor)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and stir bar
- Ice bath
- Separatory funnel
- Round-bottom flask
- Rotary evaporator

Procedure:

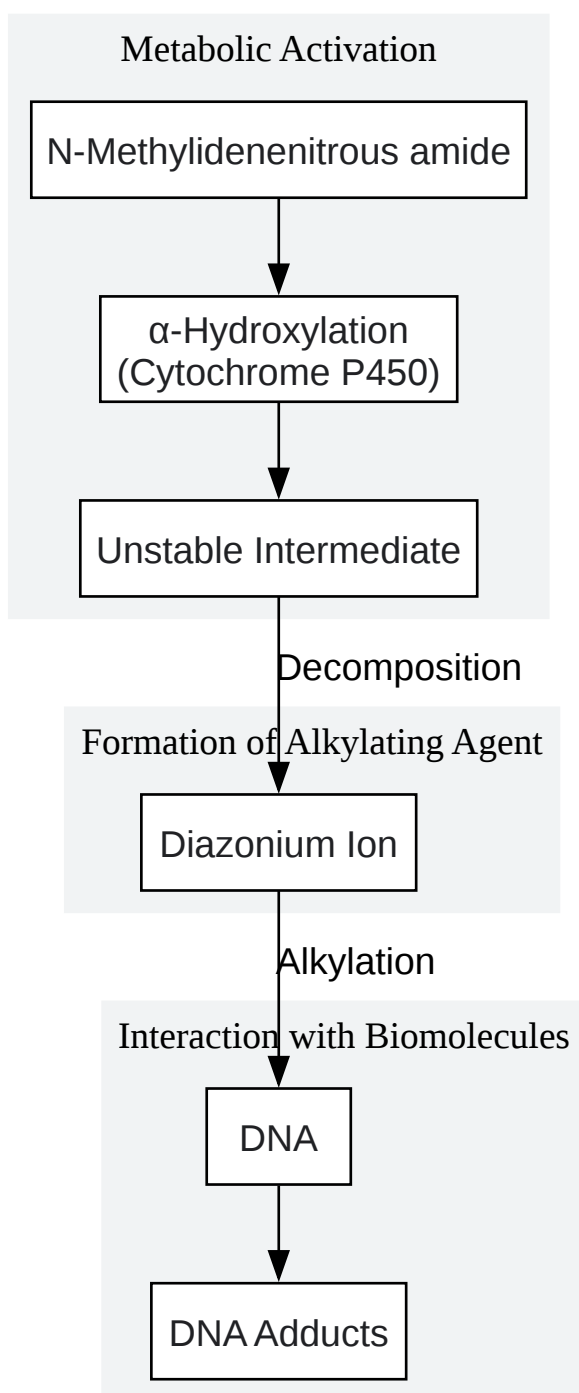
- Dissolve the amine (1 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) to the stirred amine solution.
- While maintaining the temperature at 0-5 °C, add dilute hydrochloric acid dropwise until the solution is acidic (pH ~3).
- Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-nitroso product.
- The product may be purified by column chromatography or distillation.

Caution: N-nitroso compounds are often potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

[5][7]

## Potential Reactivity and Signaling Pathways

The reactivity of **N-Methylidenenitrous amide** can be inferred from its constituent functional groups: an imine and an N-nitroso group. N-nitrosamines are known to be activated by enzymatic  $\alpha$ -hydroxylation, leading to the formation of DNA-alkylating agents, which is the basis of their carcinogenicity.[7] A similar activation pathway could be postulated for **N-Methylidenenitrous amide**.



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Caption: Postulated metabolic activation pathway of **N-Methyldenenitrous amide**.

## Spectroscopic Data

No specific spectroscopic data for **N-Methylidenenitrous amide** are available. For illustrative purposes, typical spectroscopic features of N-nitrosamines are described below.

- Infrared (IR) Spectroscopy: N-nitrosamines typically show a characteristic N-N=O stretching vibration in the range of 1430-1500  $\text{cm}^{-1}$ .[\[8\]](#)
- Mass Spectrometry: The mass spectra of N-nitrosamines often show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitroso group ( $\cdot\text{NO}$ , 30 amu).[\[9\]](#)[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon atoms alpha to the N-nitroso group typically appear in the  $\delta$  3.0-4.0 ppm range in  $^1\text{H}$  NMR spectra. Due to restricted rotation around the N-N bond, separate signals for syn and anti isomers may be observed.

## Summary and Future Directions

**N-Methylidenenitrous amide** is a theoretically plausible but experimentally uncharacterized N-nitrosoimine. This guide has provided a framework for its nomenclature, potential synthesis, and likely reactivity based on the established chemistry of related N-nitroso compounds.

Future research is required to confirm the existence and properties of this compound. Key areas for investigation include:

- The development of a confirmed synthetic route and isolation of **N-Methylidenenitrous amide**.
- Full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties.
- Assessment of its stability and reactivity under various conditions.
- Toxicological and mutagenicity studies to determine its potential biological activity.

For professionals in drug development, the potential for in-situ formation of such N-nitroso compounds from drug molecules containing imine or primary amine functionalities in the presence of nitrosating agents is a critical consideration in safety and impurity profiling.

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- To cite this document: BenchChem. [IUPAC nomenclature and CAS registry for N-Methylidenenitrous amide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15429291#iupac-nomenclature-and-cas-registry-for-n-methylidenenitrous-amide]

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